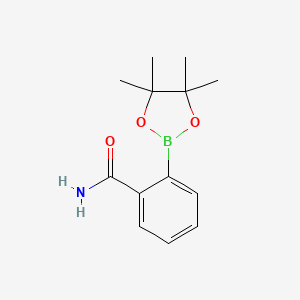

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. The pinacol boronate group at the benzene ring's 2-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKLPVDOLDOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594038 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188665-75-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic ester group into the benzamide framework. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Borylation: Introduction of boron-containing groups.

Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.

Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Copper Catalysts: Employed in coupling reactions with aryl iodides.

Bases: Such as potassium carbonate, used to facilitate reactions.

Major Products

The major products formed from these reactions include various boronic esters and boronate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.

Material Science: Utilized in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-oxygen bonds. This property makes it an effective reagent in various chemical transformations. The compound can interact with molecular targets through boron-mediated interactions, influencing pathways involved in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Positional Isomers

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 179117-44-3) Structure: Para-substituted boronate ester on the benzamide ring. Properties: Molecular weight 247.10 g/mol; stored under inert atmosphere due to boronate ester sensitivity . Comparison: The para-substitution may reduce steric hindrance compared to the ortho-isomer, enhancing reactivity in coupling reactions.

N-Substituted Benzamides

- N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Structure: Benzyl group on the amide nitrogen; boronate ester at the para position. Properties: Melting point 138–140°C; soluble in chloroform, dichloromethane, and ethanol . Applications: Used as an intermediate in peptide coupling and drug discovery. The benzyl group enhances lipophilicity, improving membrane permeability in bioactive molecules.

- N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1073353-58-8) Structure: N-Methoxy-N-methylamide substituent; para-boronate ester. Properties: Melting point 94–101°C; molecular weight 291.15 g/mol . Applications: The Weinreb amide moiety facilitates ketone synthesis via Grignard or organolithium reactions, expanding its utility in multi-step syntheses.

Functionalized Derivatives

N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Comparative Data Table

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. It is part of a class of boron-containing compounds that have gained attention in medicinal chemistry for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H18BNO2

- Molecular Weight : 218.09 g/mol

- IUPAC Name : this compound

- CAS Number : 181219-01-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been studied for its inhibitory effects on various kinases which play critical roles in cellular signaling pathways.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases:

| Kinase | IC50 (nM) | Comments |

|---|---|---|

| GSK-3β | 8 | Highly potent inhibitor |

| IKK-β | 30 | Moderate potency |

| ROCK-1 | 50 | Effective in cellular assays |

These findings suggest that the compound may be beneficial in treating conditions associated with dysregulated kinase activity, such as cancer and neurodegenerative diseases.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound was tested at multiple concentrations (0.1 to 100 µM) using fluorometric assays.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HT-22 (neuronal) | 10 | 85 |

| BV-2 (microglial) | 10 | 90 |

The results indicated no significant decrease in cell viability at concentrations up to 10 µM for both cell lines. This suggests a favorable safety profile for further development.

Anti-inflammatory Activity

The compound also exhibited anti-inflammatory properties in BV-2 microglial cells. Notable reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels were observed at low concentrations:

| Compound Concentration (µM) | NO Level Reduction (%) | IL-6 Level Reduction (%) |

|---|---|---|

| 1 | 40 | 50 |

| 10 | 60 | 70 |

These findings indicate its potential as a therapeutic agent in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.